4-(Benzyloxy)-2-methylphenol
Description
Phenolic Ethers as Privileged Scaffolds in Organic and Medicinal Chemistry
Phenolic ethers, a class of organic compounds characterized by an ether linkage to a phenyl ring, are widely recognized as "privileged scaffolds" in the realm of medicinal chemistry. acs.orgresearchgate.netscielo.br This designation stems from their frequent appearance in the structures of a wide array of biologically active compounds and approved pharmaceutical agents. scielo.br The diaryl ether motif, a related structure, is also a prominent and enduring scaffold in both medicinal and agrochemical reports. The unique physicochemical properties and the potential for diverse biological activities make these scaffolds fundamental elements in the design of new therapeutic agents. acs.org
The utility of phenolic ethers in drug design is also linked to their ability to act as hydrogen-bond acceptors without being hydrogen-bond donors. This characteristic can be advantageous for the oral bioavailability of drugs. Furthermore, the conversion of a phenol (B47542) to a phenolic ether can reduce the toxicity associated with the phenolic hydroxyl group.
Strategic Importance of the Benzyloxy Moiety in Molecular Design
The benzyloxy group, a benzyl (B1604629) group linked through an oxygen atom, is a crucial component in molecular design for several strategic reasons. It is often employed as a protecting group for hydroxyl functionalities during multi-step organic syntheses due to its relative stability under various reaction conditions and its susceptibility to cleavage under specific, mild conditions.
Beyond its role as a protecting group, the benzyloxy moiety is a significant pharmacophore that can influence the biological activity of a molecule. Its incorporation into a molecular structure can impact binding affinity to biological targets and has been a key feature in the design of various inhibitors, including those for monoamine oxidase-B (MAO-B). nih.gov The presence of the benzyloxy group can introduce beneficial hydrophobic interactions with target proteins. nih.gov For instance, in the design of certain inhibitors, the benzyloxy group has been shown to be particularly effective when attached to specific positions on a scaffold. nih.gov
Overview of Research Trajectories for Substituted Methylphenols
Substituted methylphenols, also known as cresols and their derivatives, are a class of compounds that have been the subject of extensive research due to their diverse biological activities and applications. Research into these compounds has explored their toxicological profiles, with studies correlating their biological activities to their physicochemical properties like hydrophobicity and electronic characteristics. jst.go.jp The position of the methyl group on the phenol ring has been shown to influence the compound's properties and reactivity. researchgate.net
Furthermore, substituted methylphenols are utilized as building blocks in the synthesis of more complex molecules. For example, they have been used in the synthesis of isoxazoline (B3343090) derivatives with antimycobacterial activity. tandfonline.com The antioxidant properties of substituted phenols have also been a significant area of investigation, with research focusing on how different substituents on the phenolic ring affect their radical scavenging capabilities. symbiosisonlinepublishing.comresearchgate.net
Scope and Significance of Academic Inquiry into 4-(Benzyloxy)-2-methylphenol
Academic inquiry into this compound has primarily focused on its utility as a key intermediate in the synthesis of valuable and complex molecules. One of the most notable applications is its use as a building block for the synthesis of labeled tocopherols (B72186), particularly deuterated δ-tocopherol. researchgate.net This is significant for metabolic studies and understanding the in vivo behavior of vitamin E derivatives. researchgate.net
The compound also serves as a precursor in the synthesis of other chemical entities. For instance, it is a downstream product of 4-(Benzyloxy)-2-methylphenyl benzoate. chemsrc.com More recently, research has demonstrated its use in the synthesis of novel UV absorbers. Specifically, a derivative, (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol, was synthesized from a precursor derived from 4-aminophenol (B1666318) and salicylaldehyde, followed by reaction with benzyl bromide, where a related benzyloxy-phenol structure is formed. researchgate.netresearchgate.nethpu2.edu.vnhpu2.edu.vn This highlights the compound's potential in the development of materials with enhanced properties.
The synthesis of this compound itself has been a subject of study, with various synthetic routes being explored. chemicalbook.com One documented method involves the deprotection of (4-Benzyloxy-2-methyl-phenoxy)-tert-butyl-dimethyl-silane. chemicalbook.com The availability of multiple synthetic pathways underscores its importance as a versatile chemical intermediate.
Below are tables detailing the chemical properties and a reported synthesis method for this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 53325-49-8 | chemicalbook.com |
| Molecular Formula | C₁₄H₁₄O₂ | chemicalbook.com |
| Molecular Weight | 214.26 g/mol | chemicalbook.com |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Reaction Conditions | Yield | Source |
|---|
Table 3: 1H-NMR Data of this compound
| Chemical Shift (δ) | Multiplicity | Number of Protons | Assignment | Source |
|---|---|---|---|---|
| 7.42 | m | 4H | Aromatic protons | chemicalbook.com |
| 7.31 | m | 1H | Aromatic proton | chemicalbook.com |
| 6.78 | s | 1H | Aromatic proton | chemicalbook.com |
| 6.69 | s | 2H | Aromatic protons | chemicalbook.com |
| 4.99 | s | 2H | -OCH₂- protons | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFFIQHIMIAQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30632590 | |
| Record name | 4-(Benzyloxy)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53325-49-8 | |
| Record name | 4-(Benzyloxy)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30632590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Advanced Preparative Methodologies for 4 Benzyloxy 2 Methylphenol and Its Analogues
Direct Synthetic Routes to 4-(Benzyloxy)-2-methylphenol
Direct synthesis of this compound often starts from readily available precursors like 2-methylhydroquinone. The key step in these routes is the selective benzylation of one of the phenolic hydroxyl groups.
The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers, including this compound. masterorganicchemistry.comfrancis-press.com This S(_N)2 reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide. masterorganicchemistry.comjk-sci.com In the synthesis of this compound, 2-methylhydroquinone is the starting phenol.
The reaction is typically carried out by first treating the phenol with a base to form the more nucleophilic phenoxide ion. youtube.com For phenols, which are more acidic than alcohols, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K(_2)CO(_3)) are often sufficient. jk-sci.comyoutube.com The choice of base and solvent can influence the reaction's efficiency and selectivity. francis-press.com Dipolar aprotic solvents are often employed to minimize side reactions like dehydrohalogenation. jk-sci.com
Once the phenoxide is formed, a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, is introduced as the alkylating agent. google.com The phenoxide then displaces the halide in an S(_N)2 reaction to form the benzyl ether. masterorganicchemistry.com A significant challenge in the benzylation of hydroquinones is the potential for dialkylation, leading to the formation of 1,4-bis(benzyloxy)benzene derivatives as byproducts. google.com Careful control of reaction conditions, such as the stoichiometry of the reactants, can help to maximize the yield of the desired mono-benzylated product. reddit.com Phase transfer catalysts, like tetrabutylammonium (B224687) bromide, can also be employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide. utahtech.edu
Table 1: Reagents and Conditions for Williamson Ether Synthesis of Phenols
| Component | Examples | Role in Reaction |
| Phenol | 2-Methylhydroquinone | Starting material containing the hydroxyl group to be alkylated. |
| Base | NaOH, KOH, K₂CO₃, NaH | Deprotonates the phenol to form the more reactive phenoxide. |
| Alkylating Agent | Benzyl chloride, Benzyl bromide | Provides the benzyl group to be attached to the phenolic oxygen. |
| Solvent | Acetone, DMF, DMSO | Provides the medium for the reaction; dipolar aprotic solvents are common. |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates the reaction when reactants are in different phases. |
While not a direct route to this compound itself, the reduction of carboxylic acid derivatives is a crucial method for synthesizing the methylphenol precursors necessary for its production. For instance, a hydroxytoluic acid could be benzylated at the phenolic hydroxyl group, and then the carboxylic acid function could be reduced to a methyl group. This multi-step process allows for the strategic introduction of the methyl group.
The reduction of a carboxylic acid to a methyl group can be a challenging transformation. A common approach involves first reducing the carboxylic acid to a benzyl alcohol, which is then further reduced to the methyl group. This two-step process often begins with the reduction of the carboxylic acid to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH(_4)). The resulting benzyl alcohol can then be converted to a benzyl halide and subsequently reduced, or it can be directly reduced via hydrogenolysis.
Alternatively, a more direct conversion of the carboxylic acid to the methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although these are more commonly applied to ketones and aldehydes. A more modern and milder approach involves the conversion of the carboxylic acid to a thioacetal, followed by desulfurization with Raney nickel.
In some synthetic strategies, it may be advantageous to protect the phenolic hydroxyl group with a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, prior to other transformations. The selective removal of this silyl protecting group is a key step in obtaining the final phenolic product.
A common method for the deprotection of silyl ethers is the use of fluoride (B91410) ion sources, such as tetrabutylammonium fluoride (TBAF). chemicalbook.com This reagent effectively cleaves the silicon-oxygen bond, liberating the free phenol. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com
Following deprotection, purification is often necessary to isolate the desired this compound from reaction byproducts and residual reagents. Silica gel chromatography is a widely used technique for this purpose. chemicalbook.com A gradient of ethyl acetate (B1210297) in hexanes is a common eluent system for the purification of moderately polar compounds like this compound. chemicalbook.com The progress of the purification can be monitored by techniques such as thin-layer chromatography (TLC). The identity and purity of the final product are then confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com
Deuterated Analogues Synthesis: Approaches to 4-(Benzyloxy)-2-(α,α,α-D3)methylphenol
The synthesis of isotopically labeled compounds, such as 4-(Benzyloxy)-2-(α,α,α-D(_3))methylphenol, is crucial for various applications, including metabolic studies and as internal standards in analytical chemistry. The introduction of deuterium (B1214612) atoms into the methyl group requires a synthetic strategy that allows for the specific incorporation of deuterium.
One common approach to introduce a trideuteromethyl group is to start with a precursor that has a functional group that can be converted to a CD(_3) group. For example, a carboxylic acid or an ester can be reduced using a deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LiAlD(_4)) is a powerful reagent for this purpose. By reducing an appropriate ester precursor, such as a methyl ester of a protected hydroxytoluic acid, with LiAlD(_4), a trideuterated benzyl alcohol can be obtained. This alcohol can then be converted to the corresponding deuterated methyl group through a two-step process, typically involving conversion to a halide or tosylate followed by reduction with a deuterium source.
Alternatively, a more direct route involves the use of deuterated methylating agents. For example, a precursor with a leaving group at the benzylic position can be treated with a deuterated organometallic reagent, such as deuterated methylmagnesium iodide (CD(_3)MgI) or deuterated methyllithium (B1224462) (CD(_3)Li).
Integration of this compound as a Building Block in Complex Molecular Architectures
This compound serves as a key intermediate in the synthesis of more complex molecules, particularly those with a substituted phenolic core. Its utility lies in the fact that the benzyl group can be readily removed at a later stage of the synthesis to unmask the free phenol.
One of the significant applications of this compound is in the synthesis of isotopically labeled tocopherols (B72186) (Vitamin E). Tocopherols are a class of lipid-soluble antioxidants characterized by a chromanol ring and a long phytyl tail. The chromanol ring is derived from a substituted hydroquinone (B1673460).
In the synthesis of labeled tocopherols, this compound can serve as a precursor to the substituted hydroquinone core. The existing methyl and benzyloxy groups on the aromatic ring provide a pre-functionalized starting material. The synthesis would involve the introduction of the remaining substituents required for the chromanol ring, followed by the construction of the heterocyclic ring and attachment of the phytyl tail. The benzyl protecting group on the phenol can be removed at a suitable stage in the synthesis, often via catalytic hydrogenation, to yield the free hydroxyl group necessary for the formation of the chromanol ring. prepchem.com The use of deuterated analogues of this compound would allow for the synthesis of specifically labeled tocopherols, which are invaluable tools for studying their metabolism and biological activity.
Precursors for Advanced Pharmaceutical Intermediates
The molecular architecture of this compound, featuring a protected phenol and a nucleophilic aromatic ring, renders it a valuable precursor for a variety of advanced pharmaceutical intermediates. The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, allowing for selective transformations at other positions of the molecule before its facile removal under reductive conditions. This strategy is pivotal in the multi-step synthesis of complex drug molecules.
A significant application of this compound is in the synthesis of targeted cancer therapeutics. Notably, it has been identified as a key intermediate in the preparation of HER2 (Human Epidermal Growth Factor Receptor 2) mutation inhibitors. epa.gov Overexpression of HER2 is a known driver in certain types of breast cancer, and inhibitors of this receptor are a cornerstone of modern oncology. The synthesis of these inhibitors often involves the coupling of the benzyloxyphenyl moiety with a heterocyclic core, where the benzyloxy group is later deprotected to reveal the active phenolic compound.
The versatility of 4-(benzyloxy)phenol and its analogues extends to the synthesis of a broad range of therapeutic agents, including antifungal, anti-inflammatory, and antimicrobial compounds. libretexts.org The presence of both a phenol and a benzyl ether allows for diverse reactivity, enabling its incorporation into complex molecular frameworks. libretexts.org
| Pharmaceutical Intermediate Application | Precursor Compound | Therapeutic Target/Class |
| HER2 Mutation Inhibitors | This compound | Cancer (e.g., Breast Cancer) |
| Antifungal Agents | 4-(Benzyloxy)phenol | Fungal Infections |
| Anti-inflammatory Agents | 4-(Benzyloxy)phenol | Inflammatory Disorders |
| Antimicrobial Agents | 4-(Benzyloxy)phenol | Bacterial Infections |
Derivatization and Functionalization Strategies Employing this compound and its Related Scaffolds
The chemical versatility of this compound and its analogues allows for a wide array of derivatization and functionalization reactions, leading to a diverse range of molecular structures with tailored properties.
Schiff Base Formation via Benzyloxy-Substituted Aldehydes
Schiff bases, or imines, are a class of compounds with a wide range of applications, including in catalysis, as ligands for metal complexes, and in the synthesis of biologically active compounds. Benzyloxy-substituted aldehydes, which can be prepared from this compound through formylation reactions, are valuable precursors for the synthesis of Schiff bases.
The condensation reaction between a primary amine and an aldehyde or ketone is the most common method for Schiff base formation. For instance, a substituted 2-[(E)-{[4-(benzyloxy)phenyl]imino} methyl]-4-[(E)-(4-nitrophenyl)diazenyl]phenol azo-azomethine ligand was synthesized from 2-hydroxy-5-[(4-nitrophenyl) diazenyl] benzaldehyde (B42025) and 4-benzyloxyaniline hydrochloride in an ethyl alcohol solution. researchgate.net This reaction highlights the utility of benzyloxy-substituted anilines, which are closely related to the target compound, in generating complex Schiff bases with potential applications in coordination chemistry and materials science.
The general reaction for the formation of a Schiff base from a benzyloxy-substituted aldehyde is depicted below:
R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O
Where R is a benzyloxy-substituted aryl group and R' is an alkyl or aryl group. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid or a base.
Azo Dye Synthesis from 4-Benzyloxyphenol Derivatives
Azo dyes represent the largest and most versatile class of synthetic colorants, with applications ranging from textiles and printing to optical data storage and biomedical imaging. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component, such as a phenol or an aniline.
4-Benzyloxyphenol is an excellent coupling component for the synthesis of azo dyes. The electron-donating character of the benzyloxy group activates the aromatic ring towards electrophilic substitution by the diazonium ion. A series of hetaryl-azophenol dyes were prepared by coupling 4-benzyloxyphenol with various heterocyclic amines in nitrosyl sulphuric acid. sigmaaldrich.com This approach allows for the generation of a diverse library of azo dyes with varying colors and properties, depending on the nature of the heterocyclic amine used.
The general scheme for the synthesis of an azo dye from a 4-benzyloxyphenol derivative is as follows:
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Azo Coupling: Ar-N₂⁺X⁻ + 4-Benzyloxyphenol → Ar-N=N-C₆H₃(OH)(OCH₂Ph) + HX
Where Ar is an aromatic or heteroaromatic group and X is an anion.
Etherification and Esterification Reactions
The phenolic hydroxyl group of this compound can readily undergo etherification and esterification reactions to yield a variety of derivatives with modified physical and chemical properties. These reactions are fundamental in organic synthesis for the introduction of different functional groups and for the protection of the hydroxyl group during multi-step syntheses.
Etherification involves the reaction of the phenoxide, generated by treating the phenol with a base, with an alkyl halide or another electrophilic species. This results in the formation of an ether linkage (C-O-C).
Esterification , on the other hand, typically involves the reaction of the phenol with a carboxylic acid, acid chloride, or acid anhydride (B1165640) to form an ester linkage (C-O-C=O). These reactions are often catalyzed by an acid or a base. The resulting esters can have applications as fragrances, plasticizers, and pharmaceutical intermediates.
| Reaction Type | Reagents | Functional Group Formed |
| Etherification | Alkyl halide, Base | Ether (-OR) |
| Esterification | Carboxylic acid, Acid catalyst | Ester (-O-CO-R) |
| Esterification | Acid chloride, Base | Ester (-O-CO-R) |
| Esterification | Acid anhydride, Acid/Base catalyst | Ester (-O-CO-R) |
Regioselective Halogenation and Further Coupling Reactions
The introduction of halogen atoms onto the aromatic ring of this compound provides a versatile handle for further functionalization through various cross-coupling reactions. Regioselective halogenation is crucial to control the position of the incoming halogen, thereby directing the subsequent synthetic steps.
The use of N-halosuccinimides (NBS, NCS, NIS) in solvents like hexafluoroisopropanol (HFIP) has emerged as a mild and effective method for the regioselective halogenation of arenes and heterocycles. organic-chemistry.org The electron-donating benzyloxy and methyl groups on the aromatic ring of this compound will direct the electrophilic halogenation to the ortho and para positions relative to these groups. The steric hindrance from the existing substituents will also play a role in determining the final regioselectivity.
Once halogenated, the resulting aryl halides can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound, is a particularly powerful tool for the formation of carbon-carbon bonds and the synthesis of biaryl compounds. nih.gov This strategy allows for the construction of complex molecular architectures from relatively simple precursors.
Green Chemistry Principles in the Synthesis of Benzyloxy-Containing Phenols
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. The synthesis of benzyloxy-containing phenols, including this compound, can be evaluated and optimized according to these principles.
However, in many complex syntheses, the use of protecting groups is unavoidable. In such cases, the choice of the protecting group and the methods for its introduction and removal are critical. The benzyl group is often considered a relatively "green" protecting group because it can be removed by catalytic hydrogenation, a clean and efficient process that generates toluene (B28343) as the only byproduct, which can often be recovered and reused.
Other green chemistry considerations in the synthesis of benzyloxy-containing phenols include:
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste and often leads to more efficient reactions.
Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a synthesis. The use of greener solvents, such as water, ethanol, or supercritical fluids, is encouraged.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. cem.com
Use of Renewable Feedstocks: While the starting materials for many benzyloxyphenol syntheses are derived from petrochemical sources, there is growing interest in developing synthetic routes from renewable feedstocks.
By applying these principles, chemists can develop more sustainable and environmentally friendly methods for the synthesis of this compound and its valuable derivatives.
Advanced Spectroscopic and Structural Elucidation of 4 Benzyloxy 2 Methylphenol and Its Derivatives
Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 4-(Benzyloxy)-2-methylphenol and its derivatives. nih.gov The spectra are characterized by absorption bands corresponding to specific vibrational modes of the molecule's covalent bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings produce a series of sharp bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the benzyl (B1604629) ether linkage is anticipated around 1200-1250 cm⁻¹. For derivatives, such as Schiff bases, a characteristic imine (C=N) stretching band can be observed, for instance, at 1608 cm⁻¹ in (E)-4-methyl-2-((phenethylimino(phenyl)methyl)phenol. rasayanjournal.co.in
FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. nih.gov The aromatic ring stretching vibrations are typically strong in the Raman spectrum, providing a clear fingerprint of the molecule. This technique is particularly useful for studying the skeletal vibrations of the molecule and confirming the presence of the benzylic and phenolic moieties.
Interactive Table: Characteristic FT-IR Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Phenolic -OH | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | Ar-H | 3000-3100 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850-2970 |
| C=C Stretch (Aromatic) | Ar C=C | 1450-1600 |
| C-O Stretch (Ether) | Ar-O-CH₂ | 1200-1250 |
| C-O Stretch (Phenol) | Ar-OH | 1150-1250 |
| C=N Stretch (Imine) | Schiff Base Derivative | ~1608 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected:
Phenolic OH: A singlet, typically in the range of δ 4-7 ppm, which can be broad and its position can be concentration-dependent.
Aromatic Protons: Protons on the two benzene (B151609) rings will appear in the δ 6.5-7.5 ppm region. The substitution pattern on each ring will lead to specific splitting patterns (e.g., doublets, triplets, or multiplets).
Benzylic Protons (-O-CH₂-Ar): A sharp singlet around δ 5.0 ppm.
Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.0-2.3 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aromatic carbons resonate in the downfield region (δ 110-160 ppm), with the oxygen-substituted carbons (C-O) appearing at the lower end of this range. The benzylic carbon (-O-C H₂-Ar) is expected around δ 70 ppm, while the methyl carbon (-C H₃) will produce a signal in the highly shielded, upfield region (δ 15-25 ppm). For example, in the related compound 2-Methoxy-4-methylphenol, the methyl carbon appears at approximately δ 20 ppm. chemicalbook.com
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Phenolic -OH | 4.0 - 7.0 (s, broad) | N/A |
| Methyl (-CH₃) | 2.0 - 2.3 (s) | 15 - 25 |
| Benzylic (-CH₂-) | ~5.0 (s) | ~70 |
| Aromatic (C-H) | 6.5 - 7.5 (m) | 110 - 130 |
| Aromatic (C-O) | N/A | 145 - 160 |
| Aromatic (C-C) | N/A | 130 - 140 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. In this compound, the primary chromophores are the two benzene rings.
The UV-Vis spectrum is expected to show absorptions characteristic of substituted benzene derivatives, which are primarily due to π → π* transitions. up.ac.za The presence of the hydroxyl (-OH) and benzyloxy (-O-CH₂-Ar) substituents, which act as auxochromes, can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. Typically, substituted phenols exhibit strong absorption bands in the range of 270-290 nm. researchgate.netresearchgate.net In some Schiff base derivatives, additional n → π* transitions associated with the imine group and charge transfer bands may appear at longer wavelengths, potentially extending into the visible region. researchgate.net The electronic nature and relative positions of substituents on the benzene rings influence the precise wavelength and intensity of these transitions. up.ac.za
Interactive Table: Typical Electronic Transitions
| Transition | Chromophore | Approximate λmax (nm) |
| π → π | Benzene Ring | 270 - 290 |
| n → π | C=N (in Schiff base derivatives) | > 300 |
| Charge Transfer | Donor-Acceptor systems | Variable, can be > 400 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (LC/MS, ESI-MS, HRMS)
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.
The molecular ion peak ([M]⁺) for this compound (C₁₄H₁₄O₂) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (214.26 g/mol ). High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Electron Impact (EI) ionization typically induces extensive fragmentation. researchgate.net The fragmentation pattern of this compound is expected to be dominated by several key cleavage pathways:
Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the C-O bond of the ether, leading to the formation of a stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. This is often the base peak in the spectrum.
Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen can also occur.
Loss of Neutrals: The molecular ion may lose small, stable neutral molecules like water (H₂O) or carbon monoxide (CO). libretexts.org
Phenolic Fragmentation: The remaining phenolic portion can undergo fragmentation similar to cresol, involving ring opening and loss of small fragments.
Electrospray ionization (ESI), often coupled with liquid chromatography (LC/MS), is a softer ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts, providing clear molecular weight information with minimal fragmentation. nih.gov
Interactive Table: Expected Mass Spectrometry Fragments
| m/z | Ion Structure | Fragmentation Pathway |
| 214 | [C₁₄H₁₄O₂]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |
| 123 | [C₇H₇O]⁺ | [M - C₇H₇]⁺ |
| 107 | [C₇H₇O]⁺ | Fragment from benzyl group rearrangement |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Solid-State Structural Analysis by X-ray Crystallography
For example, the crystal structure of (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol was determined to be in the monoclinic P2₁/c space group. uaic.ro Key findings from such derivatives often reveal:
Molecular Conformation: The molecules are typically non-planar. The dihedral angles between the central phenol (B47542) ring and the outer phenyl rings are significant, as seen in a nitro-substituted derivative where the angles were 4.34° and 27.66°. nih.govresearchgate.net
Hydrogen Bonding: A common feature is the presence of an intramolecular O-H···N hydrogen bond, which forms a stable six-membered S(6) ring motif. uaic.roscienceopen.com
Crystal Packing: The packing of molecules in the crystal lattice is governed by intermolecular forces such as C-H···π interactions and, in some cases, π-π stacking interactions, which organize the molecules into chains or slabs. nih.govnih.gov
Interactive Table: Example Crystal Data for a Derivative
| Parameter | (E)-5-(benzyloxy)-2-{[(4-methoxyphenyl)imino]methyl}phenol uaic.ro |
| Chemical Formula | C₂₁H₁₉NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 18.859 |
| b (Å) | 14.612 |
| c (Å) | 6.2133 |
| β (°) | 97.965 |
| Volume (ų) | 1695.7 |
| Z (molecules/cell) | 4 |
Thermal Analysis (TGA) for Decomposition Pathways and Stability Profiles
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition behavior of materials by measuring the change in mass as a function of temperature. For phenolic compounds like this compound, TGA reveals the temperatures at which thermal degradation events occur.
A typical TGA curve for a phenolic resin shows initial stability up to around 300°C. mdpi.com Above this temperature, a significant weight loss begins, corresponding to the cleavage of chemical bonds and the volatilization of decomposition products. The thermal degradation of phenolic resins is a complex process involving the release of water, phenol and its derivatives, and other organic compounds. core.ac.ukemerald.com The process often culminates in the formation of a stable carbonaceous char at high temperatures. researchgate.net For a pure phenolic resin, the final remaining residue can be as high as 56% at elevated temperatures. researchgate.net The presence of the benzyl ether linkage in this compound might influence its initial decomposition temperature compared to simpler phenolic resins.
Interactive Table: Conceptual Thermal Events from TGA
| Temperature Range (°C) | Event | Expected Mass Loss |
| < 300 | Stable | Minimal |
| 300 - 600 | Primary Decomposition | Significant |
| > 600 | Char Formation | Gradual/Stable |
Surface Morphology Characterization (SEM)
Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of a sample's surface topography. carleton.edujeol.com It provides valuable information about the physical characteristics of a material in its solid state, such as particle shape, size distribution, and surface texture. carleton.edu
For a crystalline sample of this compound or its derivatives, SEM analysis would reveal the external morphology of the crystals. For materials prepared through different processes (e.g., precipitation, grinding), SEM can show variations in surface features, such as smoothness, porosity, or the presence of aggregates. tue.nlresearchgate.net While SEM is a powerful tool for morphological characterization, specific studies detailing the surface morphology of this compound were not prominent in the surveyed literature. However, the technique is broadly applied to phenolic resins and coatings to investigate how preparation and curing conditions affect surface properties. tue.nl
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. This method is particularly valuable for studying paramagnetic species, such as radicals, which can be generated from phenolic compounds through oxidation. The oxidation of substituted phenols, for instance, can produce phenoxyl radicals, which are transient intermediates in various chemical and biological processes. The resulting ESR spectrum provides a wealth of information about the electronic structure of the radical, including the distribution of the unpaired electron density across the molecule.
The analysis of the ESR spectrum of a phenoxyl radical derived from a compound like this compound would be expected to yield a characteristic g-value and hyperfine splitting pattern. The g-value is a dimensionless constant that is characteristic of the radical's electronic environment. For most organic radicals, the g-value is close to that of a free electron (approximately 2.0023).
The hyperfine structure of the spectrum arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin, such as ¹H. This interaction, known as hyperfine coupling, leads to the splitting of the ESR signal into multiple lines. The magnitude of the splitting, given by the hyperfine coupling constant (a), is proportional to the spin density of the unpaired electron at the interacting nucleus. libretexts.org
A flow method is often employed to obtain the ESR spectra of short-lived aryloxy-radicals. rsc.org By analyzing the hyperfine structure, coupling constants with hydrogen atoms in the aromatic ring and in side-chains can be evaluated. rsc.org
Table 1: Representative Hyperfine Coupling Constants for a Hypothetical 4-(Benzyloxy)-2-methylphenoxyl Radical Based on Analogous Compounds
| Interacting Nuclei | Position | Expected Hyperfine Coupling Constant (a) in Gauss (G) |
| Methyl Protons | 2-CH₃ | 5.0 - 8.0 |
| Ring Proton | 3-H | 1.5 - 2.5 |
| Ring Proton | 5-H | 6.0 - 9.0 |
| Ring Proton | 6-H | 1.5 - 2.5 |
Note: The values presented in this table are illustrative and based on published data for structurally similar phenoxyl radicals. rsc.org Actual experimental values for the 4-(benzyloxy)-2-methylphenoxyl radical may vary.
Computational Chemistry and Cheminformatics Investigations of 4 Benzyloxy 2 Methylphenol and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine molecular geometries, energies, and various electronic properties.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting electronic properties. In a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, an analogue containing the key benzyloxy-phenyl moiety, DFT calculations were performed at the B3LYP/6–311+ G(d,p) level to optimize the molecular structure. rri.res.innih.gov The resulting theoretical bond lengths, angles, and torsion angles were then compared with experimental values obtained from X-ray diffraction, showing good agreement. rri.res.innih.gov This process validates the computational model and provides a reliable, low-energy conformation of the molecule in the gas phase. rri.res.innih.gov Such an approach for 4-(Benzyloxy)-2-methylphenol would similarly yield its most stable three-dimensional structure, providing a crucial foundation for all further computational analyses.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.compku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.net
For the analogue 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations determined the HOMO energy to be -6.0814 eV and the LUMO energy to be -1.7466 eV. nih.gov This results in a HOMO-LUMO energy gap of 4.3347 eV. rri.res.innih.gov The analysis also revealed that the electron density in the HOMO is primarily concentrated on the biphenyl (B1667301) rings and the oxygen atom of the benzyloxy group, identifying these as the likely sites for electrophilic attack. nih.gov Conversely, the LUMO's electron density is located on the benzoic acid portion, indicating the region susceptible to nucleophilic attack. nih.gov A similar analysis for this compound would identify its most reactive sites.
| Parameter | Energy (eV) | Reference |
|---|---|---|
| HOMO | -6.0814 | nih.gov |
| LUMO | -1.7466 | nih.gov |
| Energy Gap (ΔE) | 4.3347 | rri.res.innih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. wolfram.com The MEP surface visualizes the charge distribution, where different colors represent varying electrostatic potential values. youtube.com Regions with negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are targets for nucleophilic attack. youtube.comresearchgate.net
For substituted phenols, MEP maps consistently show a region of significant negative electrostatic potential around the hydroxyl oxygen atom due to its high electronegativity and lone pairs. researchgate.net Conversely, a region of positive potential is located on the hydroxyl hydrogen atom. wikipedia.org For this compound, an MEP map would be expected to show pronounced negative regions around both the phenolic oxygen and the ether oxygen of the benzyloxy group, marking them as primary sites for interaction with electrophiles. The phenolic hydrogen would represent the most significant positive region, indicating its role as a hydrogen-bond donor.
Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized form that aligns with the chemist's intuitive Lewis structure concepts of bonds and lone pairs. uni-muenchen.dewikipedia.org This method is particularly useful for studying intramolecular delocalization, or resonance effects, by quantifying the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding orbitals). uni-muenchen.denih.gov
Molecular Dynamics Simulations for Conformational Sampling and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can model complex processes such as conformational changes and intermolecular interactions in a simulated environment that can include solvent molecules. stanford.eduresearchgate.net
For a flexible molecule like this compound, MD simulations are ideal for exploring its conformational landscape. The molecule possesses several rotatable bonds, particularly within the benzyloxy group (C-O and O-CH₂) and around the methyl group. An MD simulation would sample the vast number of possible conformations by simulating the molecule's dynamic movements, revealing the most populated (lowest energy) conformational states and the energy barriers between them. Furthermore, simulations of the molecule in a solvent like water would provide insights into its hydration shell and how intermolecular hydrogen bonds and other non-covalent interactions influence its preferred conformation and dynamics. stanford.edu Studies on related phenolic resins have successfully used MD to understand network formation and mechanical properties from an atomistic perspective. researchgate.netosti.gov
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. japer.in It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. The process involves sampling possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. mdpi.com
A study on the analogue 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid demonstrated its potential as a ligand by docking it into the active site of the SARS-CoV-2 Omicron variant protein (PDB ID: 8BEC). nih.gov The docking simulation predicted a strong binding affinity of -7.6 kcal/mol. rri.res.innih.gov The analysis of the docked pose revealed key interactions responsible for this affinity, including one conventional hydrogen bond and two π-donor hydrogen bonds with specific amino acid residues (GLY C:44, LEU C:45, and ACP C:61). nih.gov This example illustrates how molecular docking could be applied to this compound to identify potential protein targets and predict its binding mode and affinity, providing a hypothesis for its biological function.
| Ligand | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
|---|---|---|---|---|---|
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-CoV-2 Omicron Variant | 8BEC | -7.6 | GLY C:44, LEU C:45, ACP C:61 | rri.res.innih.gov |
Ligand-Enzyme Binding Pose Prediction
The prediction of how a ligand, such as this compound, binds to a target enzyme is a cornerstone of computational drug discovery. This process, known as molecular docking, aims to identify the most likely conformation and orientation of the ligand within the enzyme's active site, often referred to as the binding pose. researchgate.netnih.gov Methodologies like AutoDock Vina and Glide are frequently employed to perform these theoretical calculations. nih.govjaper.in The primary output of a docking simulation is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity, typically in kcal/mol. nih.govbiointerfaceresearch.com
For analogues of this compound, such as other ortho-substituted phenols, docking studies can reveal how modifications to the core structure influence the binding mode. mdpi.com For instance, in studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, a related compound featuring the benzyloxy group, docking simulations against the SARS-CoV-2 protein receptor yielded a strong binding affinity of -7.6 kcal mol−1. nih.govrri.res.in Such studies predict that the ligand fits into the binding cavity, with its stability influenced by dispersion energy. nih.govrri.res.in The accuracy of these predictions is often validated by comparing the root-mean-square deviation (RMSD) between the predicted pose and an experimentally determined crystal structure, where an RMSD of less than 2.0Å is generally considered a successful prediction. nih.gov
The prediction process involves preparing the protein structure, often obtained from the Protein Data Bank (PDB), by removing water molecules and adding hydrogen atoms. japer.inmdpi.com The ligand is then allowed to flexibly dock into a defined region of the rigid receptor. japer.in Advanced methods may also account for receptor flexibility, providing a more dynamic and realistic model of the binding event. nih.gov The success of pose prediction is critical, as it forms the basis for understanding the specific molecular interactions that drive binding and biological activity. arxiv.org
| Tool/Methodology | Application in Pose Prediction | Typical Output | Reference |
| AutoDock Vina | Theoretical calculation of ligand-protein interactions and binding affinity. | Binding affinity score (e.g., -7.6 kcal/mol), ranked binding poses. | nih.gov |
| Glide (Schrödinger) | Flexible ligand docking into a rigid receptor active site. | G-scores, predicted hydrogen bonds, hydrophobic contacts, and binding poses. | japer.in |
| Discovery Studio Visualizer | Generation and visualization of 2D and 3D interaction diagrams. | Visual representation of binding interactions like hydrogen bonds and π-stacking. | nih.gov |
| PoseBuster | Validation of predicted poses based on chemical and physical plausibility. | Validity check on bond lengths, angles, and steric clashes. | arxiv.org |
Receptor Interaction Site Characterization
Following the prediction of the binding pose, a detailed characterization of the interactions between the ligand and the amino acid residues of the receptor's binding site is performed. This analysis is crucial for understanding the molecular basis of binding affinity and specificity. For compounds like this compound and its analogues, key interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov
In docking studies of a related benzyloxy-containing compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, with a SARS-CoV-2 protein, the analysis revealed specific interactions. nih.govrri.res.in The 2D view of the docking interactions showed one conventional hydrogen bond with an asparagine residue (ACP C:61) and two π-donor hydrogen bonds with glycine (B1666218) (GLY C:44) and leucine (B10760876) (LEU C:45) residues. nih.gov Similarly, studies on benzyloxy piperidine-based dopamine (B1211576) receptor antagonists identified a critical interaction between the ligand's nitrogen and an aspartate residue (Asp115), alongside a π-π stacking interaction between the benzyl (B1604629) group and a phenylalanine residue (Phe410). nih.gov
These interactions are fundamental to the stability of the ligand-receptor complex. For instance, the docking of various flavone (B191248) compounds, which share phenolic characteristics, into the cyclooxygenase-2 (COX-2) active site showed hydrogen bond interactions with key residues like Tyr385, Tyr355, and Arg120, and hydrophobic contacts with Val349 and Leu352. japer.in The characterization of these interaction sites provides vital information for rational drug design, allowing medicinal chemists to modify the ligand's structure to enhance favorable interactions or eliminate unfavorable ones, thereby improving potency and selectivity. nih.gov
| Interaction Type | Description | Potential Residues Involved (Examples) | Reference |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Asparagine, Glycine, Tyrosine, Arginine | nih.govjaper.in |
| π-π Stacking | A non-covalent interaction between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan | nih.gov |
| Hydrophobic Interaction | The tendency of nonpolar molecules or molecular surfaces to aggregate in an aqueous solution and exclude water molecules. | Leucine, Valine, Alanine | nih.govjaper.in |
| π-Donor Hydrogen Bond | A specific type of hydrogen bond where a π-system (like an aromatic ring) acts as the hydrogen bond acceptor. | Glycine, Leucine | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are powerful tools in drug discovery for predicting the activity of novel molecules before their synthesis. nih.govimist.ma
Development of Predictive Models for Biological Efficacy
The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target. For a series of this compound analogues, this would involve synthesizing and testing various derivatives. imist.ma The biological activities are typically converted to a logarithmic scale (pIC50). chemijournal.com Using statistical methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression, or Artificial Neural Networks, a model is constructed that correlates molecular descriptors with this activity. nih.govbiointerfaceresearch.com
The predictive power of a QSAR model is assessed through rigorous statistical validation. nih.gov Key metrics include the coefficient of determination (R²), which measures how well the model fits the training data, and the cross-validated correlation coefficient (q²), which assesses its predictive ability on data not used in model generation. chemijournal.com For example, a 3D-QSAR model for benzoxazole (B165842) benzenesulfonamide (B165840) derivatives achieved an R² of 0.9686 and a q² of 0.7203, indicating good statistical predictive ability. chemijournal.com Similarly, a model for triazole-bearing compounds was validated by its ability to discriminate between active and inactive molecules. nih.gov Once validated, these models can be used to predict the biological efficacy of newly designed analogues of this compound, prioritizing the most promising candidates for synthesis and testing. imist.manih.gov
Identification of Key Structural Descriptors
A crucial outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence biological activity. These descriptors can be physicochemical properties (like logP), topological indices, or 3D fields (steric, electrostatic) as used in 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov
For instance, a CoMSIA model might reveal that steric bulk in one region of the molecule is favorable for activity, while an H-bond donor feature in another region is detrimental. nih.gov A QSAR study on RNA-binding small molecules identified four key physicochemical descriptors: PEOE_VSA_POS (related to electrostatic properties), vsa_other (van der Waals surface area), vsurf_DW12, and vsurf_ID3. nih.gov The negative coefficient for the electrostatic descriptor suggested that less positive electrostatic character improved binding to the negatively charged RNA. nih.gov
For analogues of this compound, QSAR studies could identify the importance of the benzyloxy group's flexibility (related to the number of rotatable bonds), the steric effect of the methyl group, and the hydrogen-bonding capacity of the phenolic hydroxyl group. These insights provide a clear rationale for structural modifications to enhance biological efficacy, guiding the lead optimization process. nih.govnih.gov
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in laser technology, optical communication, and data storage. ipme.ru Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful means to predict the NLO properties of molecules like this compound and its analogues prior to synthesis. The key NLO property at the molecular level is the first-order hyperpolarizability (β), which is responsible for effects like second-harmonic generation (SHG). bohrium.com
Computational studies on N'-[4-(Benzyloxy)benzylidene]-4-fluoroaniline, a molecule with a similar benzyloxy moiety, have been performed using Hartree-Fock (HF) and time-dependent DFT (TD-DFT) methods to investigate its NLO properties. irjmst.com Such calculations determine the optimized molecular structure, dipole moment (µ), polarizability (α), and the first-order hyperpolarizability (β). A direct relationship is often observed between the energy gap of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the hyperpolarizability (β); a smaller energy gap often leads to a larger β value.
Systematic computational investigations comparing different configurations of molecules have shown that linear structures can exhibit larger polarizability and hyperpolarizability than bent configurations due to more efficient intramolecular charge transfer. springerprofessional.de For analogues of this compound, DFT calculations could predict how substitutions on the aromatic rings or modifications to the ether linkage would impact the electronic structure and, consequently, the NLO response. These theoretical predictions are invaluable for the rational design of new organic molecules with enhanced NLO properties. bohrium.comspringerprofessional.de
| Property | Description | Computational Method | Reference |
| Dipole Moment (µ) | A measure of the separation of positive and negative electrical charges within a molecule. | DFT, Hartree-Fock | |
| Polarizability (α) | The ability of a molecule's electron cloud to be distorted by an external electric field. | DFT, Hartree-Fock | |
| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | DFT, Hartree-Fock | bohrium.com |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to electronic transitions and NLO activity. | DFT, TD-DFT | irjmst.com |
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
In silico ADME profiling is an essential step in modern drug discovery, used to predict the pharmacokinetic properties of a compound. mdpi.com Predicting ADME properties early helps to eliminate candidates with undesirable characteristics, reducing the risk of late-stage failures. mdpi.com For this compound and its analogues, various computational tools and models can be used to evaluate their drug-likeness and ADME profile. nih.govnih.gov
The evaluation typically starts with assessing physicochemical properties and their adherence to established drug-likeness rules, such as Lipinski's Rule of Five. mdpi.comnih.gov Key parameters include molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). researchgate.net Web-based tools like SwissADME can compute these properties and predict a wide range of ADME parameters, including gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.gov
For benzyloxy-containing compounds, metabolic stability can be a key concern. Computational metabolism prediction tools can identify likely sites of metabolism. nih.gov For example, in a series of multifunctional monoamine oxidase inhibitors, the benzyloxy group was relevant for selective inhibition, while the N-(methyl)propargylamine moiety was identified as a primary site for oxidative N-dealkylation. nih.govresearchgate.net In silico models predicted this N-dealkylation as a major metabolic pathway. nih.gov For this compound, predictions might suggest potential O-dealkylation (cleavage of the benzyl group) or hydroxylation on the aromatic rings as primary metabolic routes. Such predictions, combined with assessments of absorption and distribution, provide a comprehensive in silico ADME profile that guides the selection and optimization of drug candidates. chemrxiv.org
| ADME Parameter | Description | Importance in Drug Discovery | Computational Approach |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. | Predicts oral bioavailability; filters out compounds with poor absorption or permeation. | Calculation of MW, LogP, H-bond donors/acceptors. mdpi.com |
| Caco-2 Permeability | Predicts the rate of drug absorption across the intestinal epithelial cell barrier. | Indicates potential for human intestinal absorption (HIA). | QSAR models, web servers (e.g., ADMETLab). mdpi.comnih.gov |
| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross the BBB and enter the central nervous system. | Crucial for CNS-targeting drugs; important to avoid for peripherally acting drugs. | QSAR models, web servers (e.g., vNN-ADMET). nih.gov |
| Cytochrome P450 (CYP) Inhibition | Predicts whether a compound will inhibit major drug-metabolizing enzymes. | Helps to foresee potential drug-drug interactions. | Docking studies, machine learning models. researchgate.net |
| Metabolic Stability | Predicts the susceptibility of a compound to metabolism by enzymes. | Influences the compound's half-life and in vivo exposure. | Metabolism prediction software (e.g., Meteor Nexus). nih.gov |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. By mapping various properties onto this surface, a detailed understanding of the forces governing the crystal packing can be achieved.
The dominant interactions are often hydrogen-hydrogen (H···H), carbon-hydrogen (C···H/H···C), and oxygen-hydrogen (O···H/H···O) contacts. rri.res.innih.gov The H···H interactions generally constitute the largest portion of the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. The C···H/H···C interactions are indicative of π-stacking and other van der Waals forces, which play a crucial role in the stabilization of the crystal structure of aromatic compounds. nih.gov The O···H/H···O interactions correspond to hydrogen bonds, which, although often representing a smaller percentage of the surface area, are highly significant in directing the molecular assembly.
The relative contributions of these interactions can be quantified using the 2D fingerprint plots derived from the Hirshfeld surface. For benzyloxy-containing molecules, a general distribution of these interactions is presented in the table below, based on findings from similar compounds. rri.res.innih.gov
| Interaction Type | Typical Percentage Contribution |
| H···H | 35 - 45% |
| C···H/H···C | 30 - 40% |
| O···H/H···O | 15 - 25% |
This table presents generalized data for compounds containing a benzyloxy fragment based on available literature.
Furthermore, energy framework calculations can be employed to quantify the different energy components (electrostatic, polarization, dispersion, and repulsion) of the intermolecular interactions. nih.govnih.gov In molecules with significant aromatic character, dispersion forces are typically the dominant stabilizing component. nih.gov
Theoretical Investigations of Tautomerism and Isomerism
Tautomerism and isomerism are fundamental concepts in chemistry that describe the relationships between compounds with the same molecular formula but different arrangements of atoms. Theoretical and computational methods, particularly density functional theory (DFT), are invaluable for investigating the potential existence and relative stabilities of different tautomers and isomers. researchgate.netresearchgate.net
For this compound, the phenolic hydroxyl group introduces the possibility of keto-enol tautomerism. The enol form (the phenol (B47542) itself) is generally the most stable tautomer for simple phenols due to the aromaticity of the benzene (B151609) ring. However, the equilibrium can be influenced by substituents and the surrounding environment (e.g., solvent). researchgate.net
Theoretical studies would involve the computational modeling of the enol tautomer and its potential keto tautomers. The relative energies of these forms can be calculated to predict their populations at equilibrium. The general equilibrium for a phenol is shown below:
Computational analysis of warfarin, a complex molecule with multiple potential tautomeric forms, has demonstrated the power of these theoretical approaches. nih.gov Such studies calculate the relative energies of all possible tautomers to identify the most stable species in different environments (gas phase or solution). nih.gov
The stability of different isomers of this compound, such as positional isomers where the methyl or benzyloxy groups are at different positions on the phenol ring, can also be investigated computationally. These calculations provide insights into the structure-energy landscape of the system.
A hypothetical comparison of the relative energies of the enol and a possible keto tautomer for a substituted phenol in the gas phase is presented in the table below.
| Tautomeric Form | Computational Method | Relative Energy (kcal/mol) |
| Enol (Phenol) | DFT (B3LYP/6-311+G(d,p)) | 0 (Reference) |
| Keto (Cyclohexadienone) | DFT (B3LYP/6-311+G(d,p)) | +10 to +20 |
This table illustrates a typical energy difference found in theoretical studies of phenol tautomerism, indicating the higher stability of the enol form.
These theoretical investigations are crucial for understanding the fundamental chemical properties and potential reactivity of this compound and its analogues. wiley-vch.de
Future Research Directions and Translational Potential in Chemical Biology
Development of Novel Derivatized Compounds with Enhanced Specificity and Potency
The core structure of 4-(benzyloxy)-2-methylphenol is ripe for derivatization to yield novel compounds with improved specificity and potency for various biological targets. The phenolic hydroxyl group serves as a prime site for introducing a wide array of functional groups through esterification, etherification, or the formation of other covalent linkages. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile.
For instance, drawing inspiration from studies on structurally related compounds, the 4-(benzyloxy)phenol moiety can be incorporated into larger molecular frameworks to target specific cellular pathways. Research on 2-hydroxy-4-benzyloxy chalcone (B49325) derivatives has demonstrated that the introduction of a chalcone backbone to a benzyloxyphenol scaffold can yield compounds with potent anti-Alzheimer's disease activities. nih.gov These derivatives have shown excellent inhibitory effects on amyloid-β aggregation, a key pathological hallmark of the disease. nih.gov This highlights the potential of using the this compound scaffold as a foundation for creating new chemical entities with therapeutic relevance.
Furthermore, the methyl group on the phenol (B47542) ring offers another avenue for modification, either through direct functionalization or by influencing the reactivity of the aromatic ring. Structure-activity relationship (SAR) studies will be crucial in systematically exploring the impact of different substituents at various positions on the scaffold. By synthesizing and screening a library of derivatives, researchers can identify compounds with optimized activity towards a desired biological target, be it an enzyme, receptor, or other protein involved in disease processes.
Exploration of Multi-Target Directed Ligands Based on the this compound Scaffold
The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target directed ligands (MTDLs). acs.orgnih.govrroij.com The this compound scaffold is an attractive platform for the design of such agents. By strategically combining pharmacophores that can interact with multiple biological targets, it is possible to create single molecules with a broader spectrum of therapeutic activity.
Phenolic compounds, in general, are well-suited for the development of MTDLs due to their ability to engage in various non-covalent interactions and their inherent antioxidant properties. mdpi.commdpi.com The this compound structure can be appended with moieties known to interact with specific targets implicated in a particular disease. For example, in the context of Alzheimer's disease, the scaffold could be linked to fragments that inhibit cholinesterases, modulate monoamine oxidase B (MAO-B), or chelate metal ions, in addition to its potential anti-aggregation properties. nih.gov
The design of MTDLs based on this scaffold will necessitate a deep understanding of the pathophysiology of the target disease and the molecular characteristics of the involved proteins. Computational modeling and molecular docking studies can aid in the rational design of hybrid molecules with optimized binding affinities for multiple targets. mdpi.com The successful development of such compounds could lead to more effective and potentially safer therapeutic options for complex diseases.
Advanced Mechanistic Studies at the Molecular and Cellular Levels
To fully exploit the therapeutic potential of this compound and its derivatives, a thorough understanding of their mechanisms of action at the molecular and cellular levels is essential. Future research should focus on elucidating the specific signaling pathways and cellular processes modulated by these compounds.
Advanced in vitro and in vivo models will be instrumental in these investigations. Cellular assays can be employed to assess the effects of the compounds on cell viability, proliferation, apoptosis, and other key cellular functions. Techniques such as Western blotting, quantitative PCR, and immunofluorescence can be used to probe the expression and activity of target proteins and downstream signaling molecules.
For instance, if a derivative is found to have anticancer activity, mechanistic studies would aim to identify its direct molecular target(s) and unravel the subsequent cascade of events leading to cell death. This could involve investigating its effects on cell cycle progression, DNA damage response, or specific oncogenic signaling pathways. Similarly, for neuroprotective compounds, studies would focus on their ability to mitigate oxidative stress, reduce neuroinflammation, or modulate synaptic plasticity. A deeper understanding of the molecular mechanisms will not only validate the therapeutic potential of these compounds but also guide the design of next-generation derivatives with improved efficacy and reduced off-target effects.
Applications in Chemical Probes and Biological Tool Development
Beyond their direct therapeutic applications, compounds derived from the this compound scaffold can be developed into valuable chemical probes and biological tools. acs.org These tools are essential for studying complex biological processes and for the identification and validation of new drug targets.
By incorporating reporter groups such as fluorophores, biotin, or photoaffinity labels onto the scaffold, researchers can create probes for a variety of applications. Fluorescently labeled derivatives, for example, could be used to visualize the subcellular localization of their target proteins in living cells using advanced microscopy techniques. This would provide valuable insights into the spatial and temporal dynamics of biological processes.
Q & A
Q. What are the established synthetic routes for 4-(Benzyloxy)-2-methylphenol, and how can its purity be verified?
The compound is commonly synthesized via Friedel-Crafts alkylation or aryloxylation. For example, lithium bis(trifluoromethanesulfonyl)imide and tetrabutylammonium hexafluorophosphate have been used as catalysts in reactions involving oxetanols and phenolic derivatives under mild conditions (40°C, 1 hour) to achieve yields up to 73% . Purity verification typically employs IR spectroscopy (to confirm functional groups), NMR (for structural elucidation), and mass spectrometry (to confirm molecular weight). Column chromatography is critical for purification .
Q. How should researchers handle discrepancies in spectral data during structural characterization?
Contradictions in NMR or IR spectra may arise from impurities, tautomerism, or solvent effects. To resolve ambiguities:
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton and carbon correlations unambiguously.
- Validate against reference compounds or literature data from crystallographically characterized analogs .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While toxicity data are limited, standard precautions include:
- Use of PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Working in a fume hood to minimize inhalation risks.
- Proper disposal of waste via certified chemical disposal services, as environmental persistence and bioaccumulation remain unstudied .
Advanced Research Questions
Q. How can catalytic efficiency be optimized in Friedel-Crafts reactions for synthesizing this compound derivatives?
Advanced optimization strategies include:
- Screening alternative Lewis acid catalysts (e.g., scandium triflate) to enhance regioselectivity.
- Employing flow chemistry systems to improve reaction control and scalability.
- Modifying solvent polarity (e.g., switching from chloroform to ionic liquids) to stabilize intermediates and reduce by-products .
Q. What methodologies are suitable for analyzing trace impurities in this compound samples?
Impurity profiling requires:
- HPLC-MS/MS with reverse-phase columns (C18) to separate and identify low-abundance contaminants.
- Comparison with certified reference standards (e.g., EP/BP impurities) for structural confirmation.
- Stability-indicating assays under stress conditions (heat, light, humidity) to detect degradation products .
Q. How can this compound be functionalized for applications in cross-coupling reactions?
Derivatization strategies include:
Q. What experimental approaches can assess the compound’s potential biological activity?
Preliminary screens should focus on:
- In vitro assays (e.g., antimicrobial susceptibility testing against Gram-positive/negative bacteria).
- Antioxidant activity via DPPH radical scavenging or FRAP assays.
- Mechanism-of-action studies using enzyme inhibition assays (e.g., COX-2 or tyrosinase targets) .
Data Interpretation and Contradictions
Q. How should conflicting reactivity data in Friedel-Crafts syntheses of diaryloxetanes be addressed?
Discrepancies in yields or regioselectivity between studies may stem from:
- Variations in catalyst loading (e.g., lithium salts vs. traditional AlCl₃).
- Substituent electronic effects (e.g., electron-donating groups on phenol derivatives altering reaction pathways).
- Systematic kinetic studies under controlled conditions (temperature, solvent, stoichiometry) are recommended to isolate variables .
Q. What are the limitations of current stability data for this compound, and how can they be mitigated?
Limited ecotoxicological and long-term stability data necessitate:
- Accelerated stability testing (ICH Q1A guidelines) under varied pH, temperature, and oxidative conditions.
- Collaboration with environmental toxicology labs to assess biodegradation pathways and aquatic toxicity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
